BenchChemオンラインストアへようこそ!

Basmisanil

GABAA receptor α5 subunit selectivity

Select Basmisanil (RG1662, RO5186582) for your research to ensure target specificity. This highly selective GABAA-α5 negative allosteric modulator/inverse agonist (Ki=5 nM) offers >90-fold selectivity over α1, α2, and α3 subunits, mitigating off-target anxiolytic or sedative confounds. Its well-characterized safety profile and validated use as a reference compound in PET occupancy studies make it indispensable for translational research in cognitive impairment, Down syndrome, and Dup15q syndrome. Substitution with less selective ligands risks significant experimental revalidation.

Molecular Formula C21H20FN3O5S
Molecular Weight 445.5 g/mol
CAS No. 1159600-41-5
Cat. No. B605915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasmisanil
CAS1159600-41-5
SynonymsRG 1662;  RG-1662;  RG1662;  RO5186582;  RO-5186582;  RO 5186582;  Basmisanil.
Molecular FormulaC21H20FN3O5S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4
InChIInChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3
InChIKeyVCGRFBXVSFAGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Basmisanil (CAS 1159600-41-5): Baseline Overview for GABAA-α5 Negative Allosteric Modulator Procurement


Basmisanil (RG1662, RO5186582) is a small-molecule negative allosteric modulator (NAM) and inverse agonist that selectively targets the α5 subunit-containing GABAA receptor (GABAA-α5), a ligand-gated ion channel expressed primarily in the hippocampus and cerebral cortex where it modulates tonic inhibition and cognitive processing [1]. The compound was developed by Roche and advanced to Phase II clinical trials for cognitive impairment associated with Down syndrome and Dup15q syndrome [2]. Basmisanil binds to the benzodiazepine site of recombinant human GABAA-α5 receptors with high affinity (Ki = 5 nM) and demonstrates over 90-fold selectivity versus α1, α2, and α3 subunit-containing receptors, making it the most selective GABAA-α5 NAM characterized to date [3].

Why Generic Substitution Fails: Basmisanil's Unique Selectivity Profile Versus Other α5-GABAA Receptor Modulators


Substituting Basmisanil with another α5-GABAA NAM or a non-selective benzodiazepine-site ligand introduces significant experimental and translational risk. While several α5-selective compounds exist (e.g., L-655,708, MRK-016, α5IA), Basmisanil is distinguished by its >90-fold selectivity margin over α1, α2, and α3 subunits—a degree of specificity not matched by earlier generation compounds [1]. For instance, L-655,708 exhibits only 50- to 100-fold selectivity and retains inverse agonist activity at other GABAA subtypes [2]. Furthermore, compounds like MRK-016 and α5IA were discontinued due to preclinical renal toxicity and poor tolerability, respectively [3]. Basmisanil's distinct chemical scaffold (isoxazole-based) and favorable preclinical safety profile—lacking anxiogenic or proconvulsant effects at efficacious doses—make direct substitution with other α5 NAMs scientifically unjustifiable without extensive revalidation [4].

Basmisanil Quantitative Evidence Guide: Head-to-Head Selectivity, Functional Efficacy, and Safety Comparisons


Basmisanil Exhibits >90-Fold Selectivity for α5-Containing GABAA Receptors Over α1, α2, and α3 Subtypes

Basmisanil demonstrates exceptional selectivity for the α5 subunit of the GABAA receptor compared to other benzodiazepine-sensitive α subunits. In radioligand binding assays using recombinant human receptors, Basmisanil bound to α5β3γ2 receptors with a Ki of 5 nM, while affinities for α1, α2, and α3 were 1031 nM, 458 nM, and 510 nM, respectively [1]. This yields a selectivity ratio of >90-fold for α5 over α1, α2, and α3, a margin significantly exceeding that of earlier α5 NAMs like L-655,708, which shows only 50- to 100-fold selectivity [2]. Functional electrophysiology confirmed that Basmisanil (1 μM) inhibits GABA-induced currents at α5-containing receptors but has negligible effect at other subtypes [3].

GABAA receptor α5 subunit selectivity negative allosteric modulator

Basmisanil Reverses Diazepam-Induced Cognitive Impairment at Doses That Do Not Cause Anxiogenic or Proconvulsant Effects

In a functional cognitive assay, Basmisanil (3 and 10 mg/kg p.o.) significantly attenuated the spatial learning deficit induced by the non-selective GABAA PAM diazepam (6 mg/kg i.p.) in the Morris water maze, restoring the time spent in the target quadrant to near-vehicle levels [1]. Crucially, at these efficacious doses, Basmisanil did not produce anxiogenic effects (social approach-avoidance test) or lower the seizure threshold (PTZ-induced convulsion assay) in rats, in contrast to the non-selective NAM FG 7142, which induces severe anxiety and convulsions at similar receptor occupancy levels [2]. This functional separation between cognitive enhancement and adverse effects is a key differentiator from non-selective benzodiazepine-site inverse agonists.

cognitive impairment Morris water maze diazepam safety pharmacology

Basmisanil Improves Executive Function in Non-Human Primates at Clinically Relevant Receptor Occupancy Levels

In a translational cognition model, Basmisanil (1-30 mg/kg p.o.) significantly improved performance in the object retrieval task in cynomolgus macaques, a test of executive function and behavioral flexibility [1]. The improvement was observed at plasma concentrations (approximately 50-200 ng/mL) that correspond to estimated GABAA-α5 receptor occupancies of 30-65% [2]. This occupancy range aligns with the efficacious exposure window defined in rodent models and human PET studies, confirming that pro-cognitive effects are achieved without saturating α5 receptors or engaging off-target subtypes [3]. In contrast, earlier α5 NAMs like MRK-016 showed efficacy only at near-complete occupancy (>80%), increasing the risk of subtype non-selectivity and adverse events [4].

executive function non-human primate object retrieval receptor occupancy

Basmisanil Demonstrates Clinical Target Engagement and Acceptable Safety Profile in Phase I/II Human Studies

In Phase I open-label studies, Basmisanil achieved high levels of GABAA-α5 receptor occupancy (up to 60-70% in α5-rich brain regions) as confirmed by PET imaging with the tracer [11C]Ro15-4513, demonstrating robust functional target engagement in humans [1]. In a subsequent 6-month Phase II trial in adolescents and young adults with Down syndrome (120 or 240 mg BID), Basmisanil was safe and well-tolerated, with adverse event rates comparable to placebo [2]. Quantitative EEG analysis revealed treatment-related increases in low-frequency (~4 Hz) and decreases in high-frequency (~20 Hz) spectral power, providing orthogonal evidence of CNS functional activity [3]. Notably, Basmisanil's safety profile contrasts with earlier α5 NAMs like α5IA, which caused preclinical renal toxicity and was discontinued [4].

Phase I Phase II PET imaging target engagement safety tolerability

Basmisanil (CAS 1159600-41-5): Recommended Research Applications Based on Quantitative Evidence


Investigating GABAA-α5-Mediated Cognitive Enhancement Without Off-Target Sedation or Anxiogenesis

Utilize Basmisanil as a high-selectivity tool compound to probe the role of α5-containing GABAA receptors in hippocampal-dependent learning and memory. The compound's >90-fold selectivity over α1/α2/α3 subunits [1] ensures that observed cognitive effects (e.g., in Morris water maze, novel object recognition) are attributable specifically to α5 modulation rather than confounding activity at other benzodiazepine-sensitive subunits. This makes Basmisanil ideal for mechanistic studies in transgenic models of Down syndrome, Alzheimer's disease, or age-related cognitive decline, where off-target sedation or anxiolysis would confound interpretation.

Developing PET Imaging Protocols for α5 Receptor Occupancy in Translational Neuroscience

Employ Basmisanil as a reference compound for PET imaging studies using [11C]Ro15-4513 to quantify GABAA-α5 receptor occupancy in human and non-human primate brain. The compound's well-characterized plasma concentration-occupancy relationship (30-65% occupancy at efficacious doses) [2] provides a validated benchmark for assessing target engagement of novel α5 modulators. This application is particularly relevant for clinical trial dose selection and for validating target engagement in neurodevelopmental disorders like Dup15q syndrome [3].

Studying the Safety and Chronic Tolerability of Selective α5 Negative Allosteric Modulation

Leverage Basmisanil's extensive Phase I and Phase II safety data [4] to design long-term preclinical studies investigating the chronic effects of α5 NAM treatment on synaptic plasticity, dendritic spine morphology, and behavioral outcomes. The compound's lack of anxiogenic or proconvulsant effects at efficacious doses (up to 100 mg/kg in rodents) [5] provides a clean background for assessing disease-modifying potential in chronic stress or neurodevelopmental models, without the confounding toxicity that limited earlier compounds like MRK-016 and α5IA.

Evaluating Antidepressant-Like Effects of α5-NAMs in Preclinical Models of Major Depressive Disorder

Apply Basmisanil in rodent behavioral assays (forced swim test, sucrose splash test, female urine sniffing test) to investigate rapid and sustained antidepressant-like responses [6]. The compound's documented effects at 10-30 mg/kg i.p., corresponding to 40-65% α5 occupancy, provide a reference framework for benchmarking novel α5-NAMs or combination therapies targeting the GABAergic system in treatment-resistant depression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Basmisanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.